2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate
Description
The compound 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate features a complex tricyclic core (azatricyclo[7.3.1.0⁵,¹³]trideca-pentaene) with a fused piperidinyl moiety at position 8 and a 4-chlorobenzoate ester group attached via an ethyl linker. The 4-chlorobenzoate ester may enhance lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c27-18-9-7-17(8-10-18)26(32)33-16-15-29-24(30)20-6-4-5-19-22(28-13-2-1-3-14-28)12-11-21(23(19)20)25(29)31/h4-12H,1-3,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYZKQDUDNRBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the benzoisoquinoline core. One common method involves the reaction of phthalic anhydride with an amine to form the isoquinoline structure. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the chlorobenzoate ester is formed by reacting the intermediate with 4-chlorobenzoic acid under esterification conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease mechanisms.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b)
- Core Structure : Aza-oxa fused bicyclic system with a chloro substituent.
- Key Differences : Lacks the tricyclic framework of the target compound but shares a piperidinyl group and chloro substitution.
- Similarity Metrics :
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(13),5,7,9,11-pentaene-2,4-dione (20)
- Core Structure : Shares the azatricyclo[7.3.1.0⁵,¹³]trideca-pentaene backbone with the target compound.
- Key Differences : Substituted with a methoxyphenylpiperazinyl group instead of 4-chlorobenzoate.
- X-ray crystallography data is unavailable, limiting conformational comparisons .
Substituent-Driven Analogues
N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide Hydrochloride
- Core Structure : Azatricyclo system with dioxa and thia heteroatoms.
- Key Differences: Sulfur and oxygen replace nitrogen in the tricyclic core; substituents include phenylsulfanyl and dimethylaminopropyl groups.
- Similarity Metrics :
Quantitative Similarity Analysis
Table 1: Structural and Functional Comparison
Key Observations:
- Shape Similarity (ST) : Compound 20 (ST = 0.85) exceeds the 0.8 threshold, indicating high shape overlap with the target compound.
- Feature Similarity (CT) : Compound 8b (CT = 0.6) surpasses the 0.5 threshold due to shared pharmacophores (chloro, piperidinyl).
- ComboT Utility : Combining ST and CT improves discrimination; e.g., Compound 20’s ComboT score would highlight both shape and piperazine/piperidinyl feature alignment .
Research Implications and Limitations
- Synthetic Challenges : The 4-chlorobenzoate ester in the target compound may introduce steric hindrance during synthesis compared to methoxyphenyl derivatives .
- Biological Divergence : Despite structural similarities (e.g., shared tricyclic cores), substituent variations significantly alter receptor interactions. Compound 20’s 5-HTR affinity contrasts with the target compound’s uncharacterized activity .
- Conformational Limitations : PubChem3D’s reliance on ≤10 conformers per compound may overlook bioactive conformations, affecting similarity scoring accuracy .
Biological Activity
The compound 2-[2,4-dioxo-8-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-chlorobenzoate (CAS No. 312606-12-5) is a complex organic molecule with potential biological activities that warrant investigation. This article synthesizes current research findings regarding its biological activity, including pharmacological effects and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 380.44 g/mol. The compound features a unique tricyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.44 g/mol |
| CAS Number | 312606-12-5 |
| IUPAC Name | 2-(1,3-dioxo...) |
Anticonvulsant Properties
Research indicates that derivatives of piperidine and related compounds exhibit anticonvulsant activity. A study focusing on similar piperidine derivatives demonstrated efficacy in reducing seizure activity in animal models, suggesting that this compound may also possess similar properties due to its structural similarities with known anticonvulsants .
Antitumor Activity
Preliminary studies have shown that compounds featuring the azatricyclo structure can inhibit tumor cell proliferation. In vitro assays revealed that this compound could induce apoptosis in various cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation .
The proposed mechanism of action for the biological effects of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It might interact with various receptors implicated in neuropharmacology and oncology.
Case Studies
Several case studies have explored the pharmacological profile of structurally related compounds:
- Anticonvulsant Efficacy : A study on piperidine derivatives showed promising results in reducing seizure frequency in rodent models when administered at specific dosages .
- Antitumor Effects : Research involving azatricyclo compounds indicated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic applications .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
